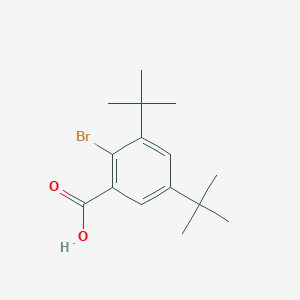
2-Bromo-3,5-di-tert-butylbenzoic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-Bromo-3,5-di-tert-butylbenzoic acid is an organic compound with the molecular formula C15H21BrO2. It is a derivative of benzoic acid, where the hydrogen atoms at positions 2, 3, and 5 on the benzene ring are replaced by a bromine atom and two tert-butyl groups, respectively. This compound is of interest in various fields of chemistry due to its unique structural features and reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Bromo-3,5-di-tert-butylbenzoic acid typically involves the bromination of 3,5-di-tert-butylbenzoic acid. The reaction is carried out using bromine (Br2) in the presence of a suitable solvent such as acetic acid or carbon tetrachloride. The reaction conditions often include controlled temperatures to ensure selective bromination at the desired position on the benzene ring.
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the general approach would involve scaling up the laboratory synthesis. This includes optimizing reaction conditions, using industrial-grade reagents, and employing continuous flow reactors to enhance efficiency and yield.
Chemical Reactions Analysis
Types of Reactions
2-Bromo-3,5-di-tert-butylbenzoic acid undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be replaced by other nucleophiles in nucleophilic substitution reactions.
Reduction Reactions: The carboxylic acid group can be reduced to an alcohol or an aldehyde under appropriate conditions.
Oxidation Reactions: The compound can undergo oxidation to form different oxidation states of the carboxylic acid group.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium hydroxide (NaOH) or potassium tert-butoxide (KOtBu) in polar aprotic solvents like dimethyl sulfoxide (DMSO).
Reduction: Reagents like lithium aluminum hydride (LiAlH4) or borane (BH3) in tetrahydrofuran (THF).
Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic or basic media.
Major Products
Substitution: Formation of various substituted benzoic acids depending on the nucleophile used.
Reduction: Formation of 3,5-di-tert-butylbenzyl alcohol or 3,5-di-tert-butylbenzaldehyde.
Oxidation: Formation of higher oxidation state compounds like 3,5-di-tert-butylbenzoic acid derivatives.
Scientific Research Applications
2-Bromo-3,5-di-tert-butylbenzoic acid finds applications in several scientific research areas:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Investigated for its potential biological activities and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the synthesis of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of 2-Bromo-3,5-di-tert-butylbenzoic acid involves its interaction with molecular targets through its functional groups. The bromine atom and tert-butyl groups influence the compound’s reactivity and binding affinity to various targets. The carboxylic acid group can form hydrogen bonds and ionic interactions with biological molecules, affecting pathways related to inflammation, cell proliferation, and apoptosis.
Comparison with Similar Compounds
Similar Compounds
3,5-Di-tert-butylbenzoic acid: Lacks the bromine atom, making it less reactive in substitution reactions.
2-Bromo-4,6-di-tert-butylbenzoic acid: Similar structure but with different substitution pattern, affecting its reactivity and applications.
3,5-Di-tert-butylbenzyl bromide: Contains a bromomethyl group instead of a carboxylic acid group, leading to different chemical behavior.
Uniqueness
2-Bromo-3,5-di-tert-butylbenzoic acid is unique due to the presence of both bromine and tert-butyl groups, which confer distinct reactivity and steric properties. This makes it a valuable intermediate in organic synthesis and a subject of interest in various research fields.
Properties
CAS No. |
63316-18-7 |
|---|---|
Molecular Formula |
C15H21BrO2 |
Molecular Weight |
313.23 g/mol |
IUPAC Name |
2-bromo-3,5-ditert-butylbenzoic acid |
InChI |
InChI=1S/C15H21BrO2/c1-14(2,3)9-7-10(13(17)18)12(16)11(8-9)15(4,5)6/h7-8H,1-6H3,(H,17,18) |
InChI Key |
LFLCKEAQMUQMRX-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)C1=CC(=C(C(=C1)C(C)(C)C)Br)C(=O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![6-{[(Pyridin-4-yl)methylidene]amino}pyrimidine-2,4(1H,3H)-dione](/img/structure/B14514870.png)


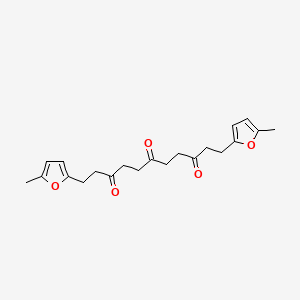
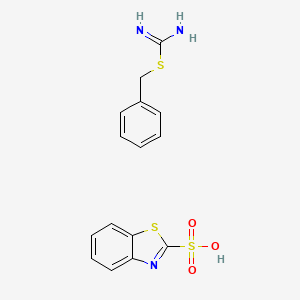
-](/img/structure/B14514910.png)
![3-[3-([1,1'-Biphenyl]-4-yl)-3-oxoprop-1-en-1-yl]benzonitrile](/img/structure/B14514914.png)




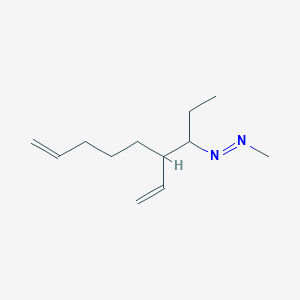
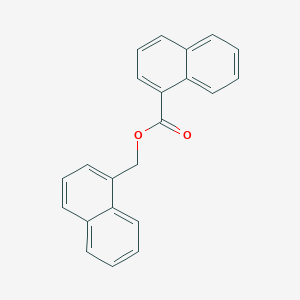
![Urea, N-(1-methylethyl)-N'-[6-(methylthio)hexyl]-](/img/structure/B14514949.png)
